3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate

Description

Molecular Architecture and Stereochemical Configuration

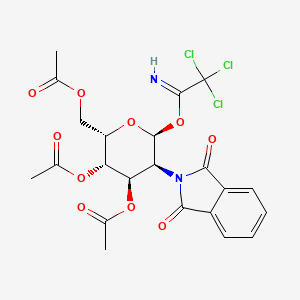

The molecular structure of this compound represents a sophisticated carbohydrate building block with a molecular formula of C22H21Cl3N2O10 and a molecular weight of 579.8 grams per mole. The compound exhibits a beta-configured glucopyranosyl core with specific stereochemical arrangements that are critical for its function as a glycosyl donor. The stereochemical configuration follows the (2S,3S,4R,5S,6S) pattern, establishing the three-dimensional arrangement of the substituents around the pyranose ring.

The anomeric carbon at the C1 position carries the characteristic trichloroacetimidate leaving group, which exists in the beta configuration relative to the pyranose ring. This stereochemical arrangement is fundamental to the compound's reactivity profile and selectivity in glycosylation reactions. The beta-configuration at the anomeric center provides specific steric and electronic environments that influence the activation patterns and subsequent nucleophilic attack mechanisms during glycosylation processes.

The molecular architecture incorporates multiple protective groups strategically positioned to control reactivity at specific hydroxyl positions. The acetyl groups occupy the O3, O4, and O6 positions, while the phthalimido group protects the C2 amino functionality. This protection pattern creates a well-defined electronic environment around the pyranose ring, with the electron-withdrawing acetyl groups influencing the overall reactivity of the glycosyl donor.

| Structural Parameter | Value | Configuration |

|---|---|---|

| Molecular Weight | 579.8 g/mol | - |

| Molecular Formula | C22H21Cl3N2O10 | - |

| Anomeric Configuration | Beta | (S) |

| Ring Conformation | 4C1 Chair | Standard pyranose |

| Melting Point | 146°C | Crystalline form |

The trichloroacetimidate moiety at the anomeric position exhibits characteristic structural features that contribute to its leaving group ability. The presence of three chlorine atoms creates a highly electron-withdrawing environment that stabilizes the imidate nitrogen and facilitates the departure of the trichloroacetamide upon activation. This electronic configuration is essential for the compound's function as an effective glycosyl donor in stereocontrolled glycosylation reactions.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy and Computational Modeling

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational preferences and dynamic behavior of this compound. The proton nuclear magnetic resonance spectrum reveals characteristic coupling patterns that confirm the stereochemical assignments and provide information about the preferred conformations in solution.

The phthalimido group at the C2 position exhibits specific nuclear magnetic resonance characteristics that have been extensively studied using nitrogen-15 labeled analogs. Research has demonstrated that the phthalimido group adopts preferred orientations that minimize steric interactions with adjacent substituents while maintaining optimal electronic interactions. The carbon-13 nuclear magnetic resonance spectrum of nitrogen-15 labeled phthalimido derivatives shows additional coupling patterns that provide detailed information about the conformational preferences of this protective group.

Computational modeling studies have revealed that the compound preferentially adopts the 4C1 chair conformation typical of glucopyranose derivatives. The acetyl protective groups exhibit rotational freedom around their respective carbon-oxygen bonds, but their orientations are constrained by steric interactions with neighboring groups. Density functional theory calculations have been employed to understand the conformational preferences and energy barriers associated with different rotational states.

The trichloroacetimidate group demonstrates conformational flexibility that is crucial for its reactivity. Nuclear magnetic resonance studies have shown that this group can adopt multiple orientations relative to the pyranose ring, with the preferred conformation being influenced by solvent effects and temperature. The nitrogen atom in the imidate group shows characteristic chemical shifts that are diagnostic of the trichloroacetimidate functionality.

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Anomeric Proton (H-1) | 6.1-6.3 | Doublet |

| Phthalimide Proton (H-2) | 4.8-5.0 | Multiplet |

| Acetyl Methyl Groups | 2.0-2.1 | Singlets |

| Aromatic Protons | 7.7-7.9 | Multiplet |

Conformational analysis through nuclear magnetic resonance spectroscopy has also provided insights into the rotational preferences of the protective groups. The acetyl groups show restricted rotation around the carbon-oxygen bonds due to steric interactions, while the phthalimido group exhibits a preferred orientation that minimizes unfavorable contacts with the pyranose ring substituents.

Role of Protective Groups: Phthalimido and Acetyl Moieties

The protective group strategy employed in this compound represents a carefully designed approach to control reactivity and selectivity in carbohydrate synthesis. The phthalimido group serves as a robust protective group for the C2 amino functionality, providing both steric and electronic effects that influence the overall reactivity of the glycosyl donor.

The phthalimido protective group offers several advantages over alternative amino-protecting strategies. Its bicyclic structure provides rigidity that constrains the conformation of the C2 substituent, thereby influencing the overall shape of the molecule and its approach to nucleophilic acceptors. The electron-withdrawing nature of the phthalimido group also modulates the electronic properties of the pyranose ring, affecting the reactivity at the anomeric center.

Research has demonstrated that the phthalimido group can participate in neighboring group effects that influence the stereochemical outcome of glycosylation reactions. Unlike simple acetyl groups, the phthalimido moiety does not provide anchimeric assistance through the formation of cyclic intermediates, but rather exerts its influence through steric and electronic effects.

The acetyl protective groups at the O3, O4, and O6 positions serve multiple functions beyond simple hydroxyl protection. These groups create an electron-deficient environment around the pyranose ring that enhances the leaving group ability of the trichloroacetimidate function. The positioning of acetyl groups also influences the conformational preferences of the molecule and affects the approach of nucleophilic acceptors during glycosylation reactions.

| Protective Group | Position | Primary Function | Secondary Effects |

|---|---|---|---|

| Phthalimido | C2 | Amino protection | Conformational control |

| Acetyl | O3 | Hydroxyl protection | Electronic deactivation |

| Acetyl | O4 | Hydroxyl protection | Steric hindrance |

| Acetyl | O6 | Hydroxyl protection | Ring conformation |

The combination of phthalimido and acetyl protective groups creates a unique reactivity profile that distinguishes this compound from other glucosamine derivatives. The absence of participating groups at the C2 position (due to the non-participating nature of phthalimido) allows for the formation of both alpha and beta glycosidic linkages, depending on the reaction conditions and the nature of the acceptor molecule.

Studies have shown that the protective group pattern influences the stability of the trichloroacetimidate function. The electron-withdrawing acetyl groups help stabilize the imidate nitrogen against nucleophilic attack, thereby preventing premature decomposition of the donor molecule. This stabilization is crucial for the successful use of the compound in glycosylation reactions, particularly under acidic activation conditions.

Comparative Structural Analysis With Related Trichloroacetimidate Donors

Comparative analysis of this compound with other trichloroacetimidate donors reveals important structure-activity relationships that govern glycosylation reactivity and selectivity. The unique combination of protective groups and stereochemical configuration distinguishes this compound from simpler trichloroacetimidate donors and influences its behavior in glycosylation reactions.

Comparison with peracetylated glucose trichloroacetimidate donors demonstrates the significant impact of the C2 phthalimido group on reactivity patterns. While peracetylated donors typically undergo glycosylation with neighboring group participation from the C2 acetyl group, the phthalimido-protected derivative exhibits different stereochemical preferences due to the non-participating nature of the phthalimido moiety.

Structural comparison with mannosyl trichloroacetimidate donors reveals how stereochemical differences at the C2 position influence conformational preferences and reactivity. The equatorial orientation of the phthalimido group in the glucosamine derivative contrasts with the axial orientation that would be present in the corresponding mannosamine analog, leading to different steric environments around the anomeric center.

The presence of the amino-derived protective group also distinguishes this compound from simple sugar trichloroacetimidates that lack nitrogen functionality. Research has shown that amino sugar derivatives exhibit different activation patterns and selectivity profiles compared to their simple sugar counterparts, largely due to the electronic and steric effects of the nitrogen-containing protective groups.

| Donor Type | C2 Substituent | Selectivity | Reactivity |

|---|---|---|---|

| Phthalimido-glucose | Phthalimido | Variable | Moderate |

| Acetyl-glucose | Acetyl | Beta-selective | High |

| Benzyl-glucose | Benzyl | Alpha-selective | Low |

| Mannose derivatives | Various | Alpha-selective | Variable |

Comparative mechanistic studies have revealed that trichloroacetimidate donors can undergo side reactions leading to the formation of trichloroacetamide products through intermolecular aglycon transfer mechanisms. Research using carbon-13 and nitrogen-15 labeled donors has demonstrated that these side reactions are more prevalent with certain structural types, and the phthalimido-protected glucosamine derivative shows specific patterns of side product formation that differ from those observed with other donor types.

The structural analysis also reveals how different protective group patterns influence the stability of trichloroacetimidate donors. Electron-withdrawing groups enhance the stability of the imidate function, while electron-donating groups can lead to increased susceptibility to decomposition. The balanced electronic environment provided by the acetyl and phthalimido groups in this compound contributes to its utility as a stable and reactive glycosyl donor.

Properties

IUPAC Name |

[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N2O10/c1-9(28)33-8-14-16(34-10(2)29)17(35-11(3)30)15(20(36-14)37-21(26)22(23,24)25)27-18(31)12-6-4-5-7-13(12)19(27)32/h4-7,14-17,20,26H,8H2,1-3H3/t14-,15-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMXBNNTESGIBS-WNSDDWSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl3N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693706 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87190-67-8 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to form 3,4,6-Tri-O-acetyl-D-glucopyranose.

Introduction of Phthalimido Group: The 2-deoxy position is modified by introducing a phthalimido group, resulting in 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose.

Formation of Trichloroacetimidate: The final step involves the reaction of the modified glucose derivative with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate undergoes several types of chemical reactions:

Glycosylation: This compound is primarily used in glycosylation reactions to form glycosidic bonds with various acceptor molecules.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the acetyl and phthalimido protecting groups.

Substitution: The trichloroacetimidate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Glycosylation: Typically performed in the presence of a Lewis acid catalyst such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.

Major Products Formed

Glycosylation: Glycosides with various aglycone moieties.

Hydrolysis: Deprotected glucose derivatives.

Substitution: Compounds with substituted trichloroacetimidate groups.

Scientific Research Applications

Synthesis of Glycosides

One of the primary applications of this compound is in the synthesis of glycosides. It serves as an effective glycosyl donor due to its stability and reactivity under specific conditions. The acetyl groups protect the hydroxyl functionalities during the reaction process, allowing for selective glycosylation reactions.

Carbohydrate Chemistry

This compound is utilized in the construction of oligosaccharides and polysaccharides. Its ability to participate in stereoselective glycosylation reactions makes it valuable for creating structurally diverse carbohydrate architectures. Researchers have reported successful syntheses of various carbohydrate derivatives using this compound as a key intermediate .

Medicinal Chemistry

In medicinal chemistry, 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-trichloroacetimidate is involved in the development of carbohydrate-based drugs. These compounds often exhibit biological activities such as anti-inflammatory and anti-cancer properties. The ability to modify sugar moieties can enhance the pharmacological profiles of drug candidates .

Glycoconjugates and Glycoproteins

The compound is also used in the synthesis of glycoconjugates and glycoproteins, which are critical for various biological functions. By modifying the sugar components of these biomolecules, researchers can study their roles in cell signaling and recognition processes .

Case Studies

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate involves the formation of glycosidic bonds through glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by the acceptor molecule. This results in the formation of a new glycosidic bond, with the release of trichloroacetamide as a byproduct.

Comparison with Similar Compounds

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate

- CAS: 92052-29-4; Formula: C₁₆H₂₀Cl₃NO₁₀; MW: 492.68 g/mol .

- Key Differences: Lacks the 2-deoxy-2-phthalimido group; instead, the 2-position is acetylated. Higher solubility in polar solvents due to full acetylation.

- Reactivity : Less stereochemical control during glycosylation due to the absence of the bulky phthalimido group, which typically directs β-selectivity via neighboring group participation .

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Trichloroacetimidate

- CAS: Not explicitly provided; referenced in .

- Key Differences :

- Features an acetamido group (smaller, less electron-withdrawing) at C-2 instead of phthalimido.

- Reduced steric bulk may alter glycosylation stereoselectivity.

- Applications : Used in synthesizing N-acetylglucosamine-containing oligosaccharides, critical for studying bacterial cell wall components .

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Trichloroacetimidate

- CAS: 390400-47-2; Formula: C₃₆H₃₆Cl₃NO₆; MW: 692.14 g/mol .

- Key Differences: Benzyl protecting groups (bulkier, more lipophilic) replace acetyl groups. Enhanced stability and solubility in nonpolar solvents.

- Reactivity : Slower reaction kinetics due to steric hindrance from benzyl groups, but orthogonal deprotection strategies enable selective synthesis of complex glycans .

Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside

- CAS: 99409-32-2; Formula: C₂₂H₂₅NO₉S; MW: 503.49 g/mol .

- Key Differences :

- Thioglycoside linkage (C-S bond) instead of trichloroacetimidate.

- Activated under oxidative conditions (e.g., NIS/AgOTf) rather than acidic conditions.

- Advantages : Greater long-term stability and compatibility with multi-step syntheses .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects : The phthalimido group in the target compound enhances β-selectivity by stabilizing the oxocarbenium intermediate via electron withdrawal, while its bulkiness prevents α-face attack .

- Reactivity Hierarchy : Trichloroacetimidates > Thioglycosides > Halides (e.g., glycosyl chlorides) in glycosylation efficiency .

- Biomedical Relevance: Phthalimido-protected donors are pivotal in synthesizing immunogenic glycans for vaccine development, whereas benzyl-protected analogs are preferred for stepwise oligosaccharide assembly .

Biological Activity

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-trichloroacetimidate (CAS RN: 87190-67-8) is a synthetic compound that plays a significant role in glycosylation reactions and the synthesis of oligosaccharides. This article reviews its biological activity, focusing on its role as a glycosyl donor and its implications in medicinal chemistry.

The molecular formula of this compound is C22H21Cl3N2O, with a molecular weight of 579.76 g/mol. It exists as a solid at room temperature and is sensitive to heat, requiring storage at temperatures below 0°C. The melting point is reported to be approximately 146 °C .

The compound serves primarily as a glycosyl donor in carbohydrate chemistry. It has been demonstrated that the N-trichloroacetyl groups can be transformed into N-acetyl groups under neutral conditions through reduction processes. This transformation facilitates the formation of glycosides with high yields and stereoselectivity .

Reaction Mechanism

- Formation of Reactive Intermediate : The major reactive intermediate during glycosylation is postulated to be the 2-(trichloromethyl)oxazolinium ion.

- Glycosylation Reaction : When reacted with sugar acceptors that are unsubstituted at O-3 and O-4 positions, the compound yields glycosides in good to excellent yields (typically >90%) with high stereoselectivity towards the 1,2-trans configuration .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, diosgenyl β-D-glucosaminosides derived from similar glycosylation reactions have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values suggest that these compounds may be comparable or superior to conventional antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Diosgenyl β-D-glucosaminoside | MRSA | 4 | 8 |

| Diosgenyl β-D-glucosaminoside | VRE | 8 | 16 |

| Control (Erythromycin) | MRSA | 16 | 32 |

Cytotoxicity and Other Biological Effects

In addition to antibacterial activity, studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, diosgenyl derivatives have shown potential in inhibiting cell proliferation in various cancer models, suggesting a broader pharmacological profile .

Case Studies

- Glycosylation in Saponin Synthesis : A study demonstrated that using this trichloroacetimidate as a glycosyl donor led to the successful synthesis of diosgenin saponins with yields exceeding 90%. These saponins exhibited enhanced biological activity compared to their precursors .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of synthesized glycosides derived from this compound. The results indicated effective inhibition against resistant bacterial strains, highlighting its potential application in developing new antibiotics .

Q & A

Basic Research Question

- TLC : Monitors reaction progress using ceric ammonium molybdate staining.

- NMR : ¹H/¹³C NMR confirms glycosidic linkage (e.g., β-anomer δ ~5.5–6.0 ppm for H1).

- HRMS : Validates molecular weight of glycosylation products.

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

How are contradictory glycosylation yields resolved when using structurally similar acceptors?

Advanced Research Question

Discrepancies arise from subtle differences in acceptor hydroxyl nucleophilicity or steric environments. Systematic analysis includes:

- Hammett plots to correlate acceptor electronics with yield.

- Kinetic isotope effects (KIE) to probe rate-determining steps.

- Molecular dynamics simulations to map steric clashes. Adjustments in promoter strength (e.g., BF3·Et2O for less reactive acceptors) often resolve inconsistencies .

What challenges arise during scale-up of glycosylations with this donor?

Advanced Research Question

Scale-up introduces challenges like:

- Exotherm control : Trichloroacetimidate activation is exothermic; use slow addition and cooling.

- Purification : Silica gel chromatography becomes impractical; switch to flash chromatography or crystallization.

- Batch variability : Moisture-sensitive intermediates require strict inert-atmosphere protocols. Process analytical technology (PAT) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.